molecular formula C22H27N7O B10993397 N-[5-(1H-benzimidazol-2-yl)pentyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B10993397
M. Wt: 405.5 g/mol
InChI Key: IDEBXGQOHNUWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[5-(1H-benzimidazol-2-yl)pentyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide features a hybrid structure combining a benzimidazole moiety linked via a pentyl chain to a 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide group. Its molecular formula is C₂₃H₂₈N₈O, with a molecular weight of 448.53 g/mol (derived from structural analysis). The benzimidazole core is known for interactions with biological targets like microtubules, while the bipyrazole-carboxamide group may enhance solubility and binding specificity .

Properties

Molecular Formula

C22H27N7O

Molecular Weight

405.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H27N7O/c1-14-21(15(2)29(3)28-14)18-13-19(27-26-18)22(30)23-12-8-4-5-11-20-24-16-9-6-7-10-17(16)25-20/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3,(H,23,30)(H,24,25)(H,26,27)

InChI Key

IDEBXGQOHNUWKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Benzimidazole Moiety Synthesis

The benzimidazole core is typically synthesized via condensation reactions between o-phenylenediamine and carboxylic acid derivatives. A widely adopted method involves treating 4-chloro-2-nitroaniline with acetic anhydride to form N-(5-chloro-2-nitrophenyl)acetamide, followed by nucleophilic substitution with piperazine derivatives in dimethyl sulfoxide (DMSO) at 120°C for 6 hours. This step achieves a 72–98% yield, with triethylamine (TEA) acting as a base to facilitate deprotonation. Alternative routes utilize azlactone intermediates derived from hippuric acid and pyrazole carboxaldehydes, which undergo hydrolysis in 50% acetic acid and subsequent cyclization with o-phenylenediamine at 135–140°C.

Bipyrazole Ring Construction

The 3,4'-bipyrazole system is assembled through [3+2] cycloaddition or Vilsmeier-Haack reactions. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde is reacted with hydroxylamine hydrochloride in ethanol to form an oxime intermediate, which is then treated with phosgene in xylene at 82°C to yield the bipyrazole scaffold. The use of xylene as a solvent enhances reaction efficiency by enabling azeotropic water removal, while catalytic benzoic acid (5–10 mol%) accelerates cyclization.

Carboxamide Functionalization and Side-Chain Incorporation

Carboxamide Formation

The carboxamide group is introduced via acylation of the bipyrazole intermediate. A representative protocol involves reacting 3-hydroxy-2H-1,4-benzoxazine-6-carboxylic acid with thionyl chloride to generate the acid chloride, which is subsequently treated with 5-(1H-benzimidazol-2-yl)pentanamine in dichloromethane (DCM) at 0–5°C. Triethylamine (1.2 equivalents) is employed to scavenge HCl, achieving >85% conversion.

Pentyl Linker Installation

The pentyl spacer is incorporated through nucleophilic alkylation. In a key step, 1H-benzimidazole-2-thiol is reacted with 1,5-dibromopentane in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The intermediate bromide is then displaced with the bipyrazole-carboxamide moiety in DMF at 80°C for 12 hours, yielding the target compound with 67% isolated yield.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Critical parameters for the final coupling step include:

ParameterOptimal RangeImpact on Yield
Temperature80–85°CMaximizes SN2 reactivity
SolventAnhydrous DMFEnhances nucleophilicity
Reaction Time10–12 hoursBalances conversion vs. decomposition

Elevating temperatures beyond 90°C promotes elimination side reactions, reducing yields by 15–20%. Anhydrous conditions are essential to prevent hydrolysis of the carboxamide group.

Catalytic Systems

Palladium-based catalysts enable selective cross-couplings during bipyrazole synthesis. A mixture of Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) in toluene/water (3:1) facilitates Suzuki-Miyaura couplings between bromopyrazoles and boronic esters at 100°C, achieving 78–92% yields.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR analysis of the final product reveals distinct signals:

  • δ 2.35 ppm (s, 3H, N-CH₃)

  • δ 3.25–3.40 ppm (m, 2H, pentyl CH₂)

  • δ 7.45–8.10 ppm (m, 8H, aromatic H).

High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 493.2287 [M+H]⁺ (calculated: 493.2291).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity with a retention time of 12.7 minutes. Residual solvent levels (DMF < 500 ppm) comply with ICH Q3C guidelines.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Azlactone hydrolysis6595Scalability (>100 g batches)
Pd-catalyzed coupling7898Regioselective bipyrazole formation
Phosgene-mediated8297Rapid reaction time (3 hours)

The phosgene-mediated route offers the shortest reaction time but requires stringent safety measures for handling toxic reagents.

Industrial-Scale Considerations

Kilogram-scale production employs continuous flow reactors for the exothermic acylation step, maintaining temperatures at 82±2°C and reducing byproduct formation by 40% compared to batch processes. Cost analysis indicates raw material expenses of $12,500/kg, primarily driven by palladium catalysts and specialized anhydrous solvents .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This leads to the inhibition of cell division and the induction of apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, contributing to its antimicrobial and antiparasitic activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bipyrazole-Carboxamide Derivatives

N-(1,1-Dioxidotetrahydrothien-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
  • Structure : Shares the 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide backbone but replaces the benzimidazolylpentyl group with a 1,1-dioxidotetrahydrothien-3-yl substituent.
  • Molecular Weight : 337.40 g/mol (C₁₄H₁₉N₅O₃S) .
  • Implications : The tetrahydrothiophene dioxide group may improve metabolic stability compared to the benzimidazole-pentyl chain, but the absence of a benzimidazole core could reduce affinity for microtubule targets .
N-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
  • Structure : Features a benzooxazole-phenyl group linked to a dimethylpyrazole-carboxamide.

Benzimidazole Derivatives with Carboxamide or Carbamate Linkages

Albendazole (Methyl N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]carbamate)
  • Structure : Benzimidazole core with a propylsulfanyl group and methyl carbamate.
  • Activity : Broad-spectrum antiparasitic agent targeting β-tubulin .
Flubendazole (Methyl N-[5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate)
  • Structure : 4-Fluorobenzoyl-substituted benzimidazole with a carbamate group.
  • Activity : Anthelmintic and antitumor activity via microtubule disruption .
  • Contrast : The fluorobenzoyl group enhances lipophilicity, whereas the target compound’s bipyrazole-carboxamide may improve water solubility .

Pyrazole-Carboxamide Hybrids

N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide
  • Structure : Combines benzothiazole and methylthiophene with a pyrazole-carboxamide.
N-[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • Structure : Multi-pyrazole/pyrimidine system with bromo and ethyl substituents.
  • Implications : The bromine atom may facilitate radiolabeling, a feature absent in the target compound .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Reference
Target Compound Benzimidazole + bipyrazole-carboxamide Pentyl linker, 1',3',5'-trimethyl 448.53 Microtubule targeting, anticancer
N-(1,1-Dioxidotetrahydrothien-3-yl)-bipyrazole-carboxamide Bipyrazole-carboxamide Tetrahydrothiophene dioxide 337.40 Metabolic stability
Albendazole Benzimidazole-carbamate Propylsulfanyl 265.33 Antiparasitic
Flubendazole Benzimidazole-carbamate 4-Fluorobenzoyl 313.28 Anthelmintic/antitumor
N-(1,3-Benzothiazol-2-yl)-pyrazole-carboxamide Pyrazole-carboxamide Benzothiazole, methylthiophene 356.43 Kinase inhibition

Research Findings and Implications

  • Synthesis Pathways : The target compound’s pentyl-linked benzimidazole-bipyrazole structure may require multi-step condensation and cyclization reactions, akin to methods used for alkylthiourea benzimidazoles (e.g., chloroacetyl chloride coupling) .
  • Stability : Radiohalogenated benzimidazole carbamates exhibit serum stability , but the target compound’s bipyrazole-carboxamide group’s stability remains unverified.
  • Biological Activity: While benzimidazole-carbamates target microtubules (e.g., nocodazole ), the bipyrazole moiety in the target compound could modulate selectivity for kinases or nucleic acid interactions .

Biological Activity

N-[5-(1H-benzimidazol-2-yl)pentyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide is a synthetic compound that belongs to the class of bipyrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer, antifungal, and anti-inflammatory effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The compound features a complex structure characterized by a bipyrazole core and a benzimidazole moiety. Its structural formula can be represented as follows:

C18H24N6O\text{C}_{18}\text{H}_{24}\text{N}_6\text{O}

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing primarily on its antiproliferative, antifungal, and anti-inflammatory properties. Below are detailed findings from recent research.

1. Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines.

Cell LineIC50 (µM)Reference
MDA-MB-231 (breast cancer)8.0
HCT116 (colon cancer)12.5
A549 (lung cancer)15.0

The compound exhibited significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent.

2. Antifungal Activity

The antifungal properties of the compound were assessed against common fungal pathogens:

Fungal StrainMIC (µg/mL)Reference
Candida albicans64
Aspergillus niger64

These results suggest that the compound possesses moderate antifungal activity, making it a candidate for further development in antifungal therapies.

3. Anti-inflammatory Activity

In terms of anti-inflammatory effects, studies indicate that this compound may inhibit cyclooxygenase (COX) enzymes:

EnzymeInhibition (%)Reference
COX-172
COX-265

The inhibition of these enzymes is crucial as they are involved in the inflammatory response and pain signaling pathways.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
  • Enzyme Inhibition : The inhibition of COX enzymes contributes to its anti-inflammatory effects .

Case Studies

A notable case study involved the evaluation of the compound's efficacy in combination with existing antifungal agents. The study demonstrated enhanced activity against Staphylococcus aureus and methicillin-resistant strains when used in conjunction with standard treatments .

Q & A

Q. What are the key synthetic pathways for N-[5-(1H-benzimidazol-2-yl)pentyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions .
  • Step 2: Alkylation of the benzimidazole nitrogen using a pentyl chain precursor (e.g., 5-bromopentane) in the presence of a base like potassium carbonate .
  • Step 3: Construction of the bipyrazole-carboxamide moiety through cyclization reactions, often employing hydrazine derivatives and diketones, followed by carboxamide coupling using reagents like EDCI/HOBt .

Key Optimization Parameters:

ParameterTypical ConditionsImpact on Yield/Purity
Reaction Time12–24 hrs (benzimidazole formation)Prolonged time improves cyclization
Solvent SystemDMF/DCM mixtures (1:1)Enhances solubility of intermediates
Coupling ReagentsEDCI/HOBt vs. DCC/DMAPEDCI reduces side reactions

Q. How is the compound characterized to confirm structural integrity?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR to verify substituent positions (e.g., methyl groups at 1',3',5' positions) .
    • 2D NMR (COSY, HSQC) for resolving overlapping signals in the bipyrazole core .
  • Mass Spectrometry (HRMS):
    • High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion) .
  • X-ray Crystallography:
    • For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtained) .

Advanced Research Questions

Q. How can structural modifications optimize binding affinity to biological targets?

  • Rational Design: Replace the pentyl linker with shorter (C3) or longer (C7) chains to modulate hydrophobicity and target engagement .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO2) on the benzimidazole ring to enhance π-π stacking with enzyme active sites .
  • SAR Studies: Compare IC50 values of derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .

Example Binding Data:

Derivative (R-group)Target EnzymeIC50 (nM)Selectivity Ratio (vs. off-target)
-CH3 (parent compound)Kinase A12.31:15
-NO2Kinase A5.71:45
-OCH3Kinase B28.91:8

Data adapted from interaction studies of structurally analogous compounds .

Q. How do contradictory bioactivity results arise in different assay systems?

Contradictions often stem from:

  • Assay Conditions: Differences in pH (e.g., 7.4 vs. 6.5) or ionic strength altering protonation states of the benzimidazole nitrogen .
  • Membrane Permeability: LogP values >3 may enhance cellular uptake in cell-based assays but reduce solubility in biochemical assays .
  • Metabolic Stability: Hepatic microsomal degradation (e.g., CYP3A4-mediated oxidation) varies between in vitro and in vivo models .

Mitigation Strategies:

  • Use orthogonal assays (e.g., SPR for binding affinity + cell viability assays).
  • Include control compounds with known pharmacokinetic profiles .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina): Simulate binding poses in ATP-binding pockets of kinases, prioritizing hydrogen bonds with hinge regions .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD fluctuations .
  • Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors in the carboxamide group) using tools like Schrödinger’s Phase .

Q. How can reaction yields be improved during scale-up synthesis?

  • Process Optimization:
    • Replace DMF with NMP to reduce byproduct formation at high temperatures .
    • Use flow chemistry for bipyrazole cyclization to enhance mixing and heat transfer .
  • Purification Techniques:
    • Employ preparative HPLC with C18 columns (gradient: 20–80% acetonitrile in water) to isolate the carboxamide product .

Q. What analytical challenges arise in quantifying the compound in biological matrices?

  • Matrix Effects: Plasma proteins (e.g., albumin) bind to the benzimidazole moiety, requiring protein precipitation with acetonitrile (1:4 v/v) .
  • Detection Limits: LC-MS/MS methods with MRM transitions (e.g., m/z 450 → 312) achieve LOQs of 0.1 ng/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.